molecular formula C7H6N4 B6237599 pyrido[4,3-d]pyrimidin-5-amine CAS No. 1314916-10-3

pyrido[4,3-d]pyrimidin-5-amine

Cat. No.: B6237599
CAS No.: 1314916-10-3
M. Wt: 146.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[4,3-d]pyrimidin-5-amine is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .

Safety and Hazards

An advantage of this compound compared to some analogues is that it does not have effects as an inhibitor of histamine metabolism, reducing the potential risk of side reactions on metabolism .

Future Directions

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of pyrido[4,3-d]pyrimidin-5-amine can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2-aminopyridine", "2,4-dichloro-5-nitropyrimidine", "Sodium hydride", "Dimethylformamide", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: 2-aminopyridine is reacted with 2,4-dichloro-5-nitropyrimidine in the presence of sodium hydride and dimethylformamide to form 2-(2,4-dichloro-5-nitropyrimidin-7-ylamino)pyridine.", "Step 2: The product from step 1 is reduced with ethanol and sodium hydride to form 2-(2,4-dichloro-5-aminopyrimidin-7-ylamino)pyridine.", "Step 3: The product from step 2 is reacted with hydrochloric acid to form 2-(2,4-dichloro-5-aminopyrimidin-7-ylamino)pyridinium chloride.", "Step 4: The product from step 3 is treated with sodium hydroxide and water to form pyrido[4,3-d]pyrimidin-5-amine." ] }

CAS No.

1314916-10-3

Molecular Formula

C7H6N4

Molecular Weight

146.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.